An In-depth Technical Guide to (+)-Methylephedrine Hydrochloride: Chemical Properties and Structure
An In-depth Technical Guide to (+)-Methylephedrine Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Methylephedrine hydrochloride is a sympathomimetic amine belonging to the phenethylamine (B48288) and amphetamine chemical classes. As the hydrochloride salt of the dextrorotatory enantiomer of methylephedrine, it exhibits distinct stereochemical properties. This technical guide provides a comprehensive overview of the chemical and physical properties of (+)-methylephedrine hydrochloride, its molecular structure, and relevant experimental protocols for its synthesis and analysis. Furthermore, this document outlines its primary mechanism of action as an adrenergic receptor agonist and presents this information through detailed diagrams and structured data for ease of reference by researchers and professionals in drug development.
Chemical and Physical Properties
(+)-Methylephedrine hydrochloride is a white crystalline solid.[1] While many reported physical properties pertain to the racemic mixture (dl-methylephedrine hydrochloride), specific data for the dextrorotatory enantiomer are crucial for stereospecific applications. The quantitative data for (+)-methylephedrine hydrochloride, along with its racemic and levorotatory counterparts, are summarized in Table 1.
| Property | (+)-Methylephedrine Hydrochloride | dl-Methylephedrine Hydrochloride | References |
| Synonyms | d-Methylephedrine hydrochloride | (±)-Methylephedrine hydrochloride | [2] |
| CAS Number | 54114-10-2 | 18760-80-0 | [2] |
| Molecular Formula | C₁₁H₁₈ClNO | C₁₁H₁₈ClNO | [2] |
| Molecular Weight | 215.72 g/mol | 215.72 g/mol | [2] |
| Melting Point | 192°C | 207-211°C | [3] |
| Specific Rotation [α]D | +30.1° | 0° | [3] |
| Appearance | White crystalline powder | White crystalline powder | [1] |
| Solubility | Freely soluble in water, soluble in ethanol (B145695) | Freely soluble in water, soluble in ethanol (95), slightly soluble in acetic acid (100), practically insoluble in acetic anhydride (B1165640) and diethyl ether | [4][5] |
Molecular Structure
The systematic IUPAC name for (+)-Methylephedrine is (1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol.[2] The hydrochloride salt is formed by the protonation of the tertiary amine. The stereochemistry of the two chiral centers is critical to its biological activity.
Caption: Chemical structure of (+)-Methylephedrine hydrochloride.
Experimental Protocols
Synthesis of Methylephedrine Hydrochloride from Ephedrine (B3423809) Hydrochloride
A common method for the N-methylation of ephedrine to yield methylephedrine is the Eschweiler-Clarke reaction. This procedure involves reductive amination using formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent.
Materials:
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(+)-Ephedrine hydrochloride
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Formalin (36% formaldehyde solution)
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Formic acid (85%)
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Pyridine (B92270) (catalyst)
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Water
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Hydrochloric acid
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Activated carbon
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Acetone
Procedure:
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In a suitable reaction flask, combine 8 g of (+)-ephedrine hydrochloride, 3.6 g of formalin, and 2.5 g of formic acid.
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Add a catalytic amount of pyridine (e.g., 0.3 g).
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Heat the mixture in an oil bath at 100-110°C for approximately 30-60 minutes, or until the evolution of carbon dioxide ceases.
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Cool the reaction mixture and add 3.5 ml of water, 0.16 g of hydrochloric acid, and a small amount of activated carbon.
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Heat the solution to dissolve the solids, then filter to remove the activated carbon.
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Cool the filtrate to precipitate the (+)-methylephedrine hydrochloride crystals.
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Collect the crystals by filtration and wash with a small amount of cold acetone.
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Dry the crystals to obtain the final product.
This process can be adapted for the synthesis of the levorotatory or racemic forms by starting with the corresponding ephedrine hydrochloride stereoisomer.
Analytical Characterization
GC-MS is a robust method for the identification and quantification of methylephedrine in various matrices.
Instrumentation:
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Gas chromatograph coupled to a mass spectrometer (e.g., HP 5890 GC with a mass selective detector).
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DB-5 column (or equivalent).
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Helium carrier gas.
Procedure:
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Sample Preparation: Perform an alkaline extraction of the sample (e.g., from a biological matrix). Proadifen can be used as an internal standard.
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GC Conditions:
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Injector temperature: 275°C
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Detector temperature: 300°C
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Carrier gas flow rate: 1 mL/min
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A suitable temperature program should be used to achieve separation from other analytes.
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MS Conditions:
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Full scan electron impact ionization.
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Analysis: The retention time and mass spectrum of the analyte are compared to a known standard of (+)-methylephedrine.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of methylephedrine hydrochloride will show characteristic absorptions for the hydroxyl group, the aromatic ring, and the amine salt.
Mechanism of Action: Adrenergic Signaling
(+)-Methylephedrine hydrochloride is a sympathomimetic agent that exerts its effects by acting as an agonist at α- and β-adrenergic receptors. This action mimics the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.
Upon binding to adrenergic receptors, particularly β₂-adrenergic receptors in the bronchial smooth muscle, a conformational change in the receptor activates the associated G-protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP leads to the activation of protein kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[2] Its action on α-adrenergic receptors in the vasculature of the nasal mucosa leads to vasoconstriction, resulting in a decongestant effect.
Caption: Simplified adrenergic signaling pathway of (+)-Methylephedrine.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and mechanism of action of (+)-methylephedrine hydrochloride. The tabulated data allows for easy comparison with related compounds, and the outlined experimental protocols provide a foundation for its synthesis and analysis. The visualization of its structure and signaling pathway serves to further elucidate its characteristics for researchers and professionals in the pharmaceutical sciences. A clear understanding of the stereospecific properties of (+)-methylephedrine hydrochloride is essential for its potential applications in drug development and research.
